REACTION_SMILES
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[Br-:8].[Cl-:24].[Cl:9][c:10]1[cH:11][cH:12][c:13]([CH2:14][CH2:15][Mg+:16])[cH:17][cH:18]1.[F:1][CH2:2][C:3]([O:5][CH2:4][CH3:6])=[O:7].[NH4+:25].[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1>>[F:1][CH2:2][C:3](=[O:5])[CH2:15][CH2:14][c:13]1[cH:12][cH:11][c:10]([Cl:9])[cH:18][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+]CCc1ccc(Cl)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CF
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Type
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product
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Smiles
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O=C(CF)CCc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |